molecular formula C25H20GeO B14126681 Phenyl(triphenylgermyl)methanone CAS No. 4639-86-5

Phenyl(triphenylgermyl)methanone

Cat. No.: B14126681
CAS No.: 4639-86-5
M. Wt: 409.1 g/mol
InChI Key: DHELAFHAVWUFMC-UHFFFAOYSA-N
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Description

Phenyl(triphenylgermyl)methanone is an organogermanium compound characterized by the presence of a phenyl group attached to a triphenylgermyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(triphenylgermyl)methanone can be synthesized through a Grignard reaction involving phenylmagnesium bromide and triphenylgermyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:

  • Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
  • Addition of triphenylgermyl chloride to the phenylmagnesium bromide solution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

Phenyl(triphenylgermyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming phenyl(triphenylgermyl)methanol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Germanium dioxide and other oxidized products.

    Reduction: Phenyl(triphenylgermyl)methanol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Phenyl(triphenylgermyl)methanone has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of phenyl(triphenylgermyl)methanone involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(trimethylgermyl)methanone
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • Furan-2-yl(phenyl)methanone

Uniqueness

Phenyl(triphenylgermyl)methanone is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

4639-86-5

Molecular Formula

C25H20GeO

Molecular Weight

409.1 g/mol

IUPAC Name

phenyl(triphenylgermyl)methanone

InChI

InChI=1S/C25H20GeO/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

DHELAFHAVWUFMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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